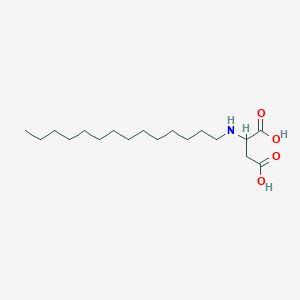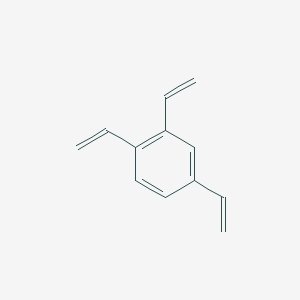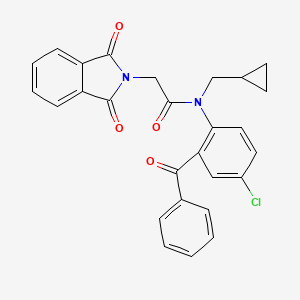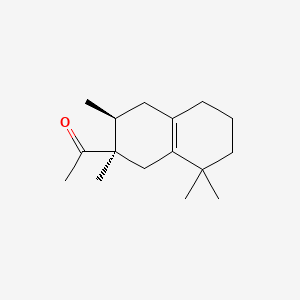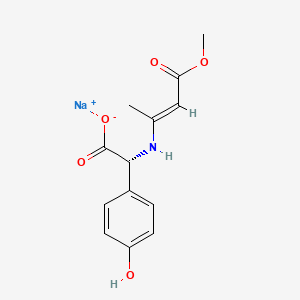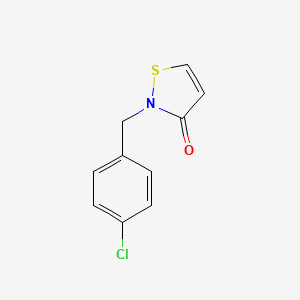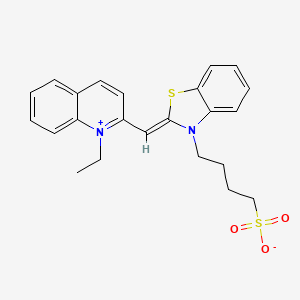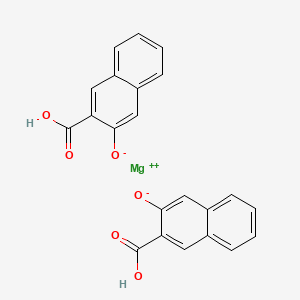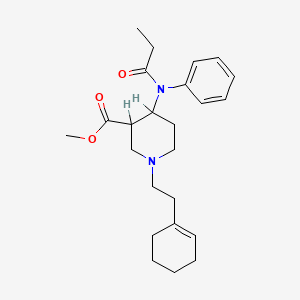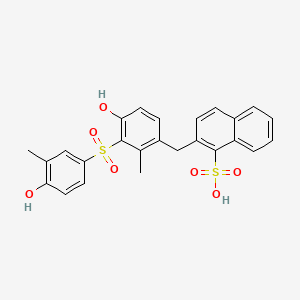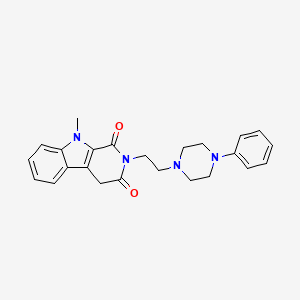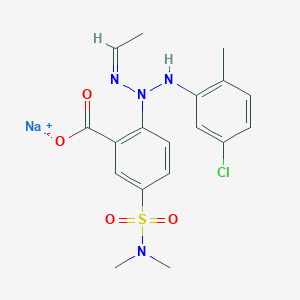![molecular formula C34H18N2O4 B15181762 18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione CAS No. 31715-57-8](/img/structure/B15181762.png)
18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18,34-dimethoxy-19,33-diazanonacyclo[1810222,503,1604,1306,11017,31021,26028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione is a complex organic compound with a unique structure
準備方法
The synthesis of 18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione involves multiple steps, including the formation of its complex ring system. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the correct formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency.
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxygenated derivatives, while reduction could result in the removal of oxygen atoms or the addition of hydrogen atoms.
科学的研究の応用
18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione has several scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it may be investigated for its potential biological activity and therapeutic applications. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, or other proteins that play a role in the compound’s activity.
類似化合物との比較
When compared to similar compounds, 18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione stands out due to its unique ring structure and potential applications. Similar compounds may include other complex organic molecules with intricate ring systems and similar chemical properties. the specific features and applications of this compound make it distinct and valuable for various scientific research purposes.
特性
CAS番号 |
31715-57-8 |
|---|---|
分子式 |
C34H18N2O4 |
分子量 |
518.5 g/mol |
IUPAC名 |
18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H18N2O4/c1-39-33-27-19-11-13-22-26-24(19)28(34(40-2)36-30(26)16-8-4-6-10-18(16)32(22)38)20-12-14-21-25(23(20)27)29(35-33)15-7-3-5-9-17(15)31(21)37/h3-14H,1-2H3 |
InChIキー |
BLKCDOIRQUQMOG-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C3=C4C(=C(N=C5C4=C(C=C3)C(=O)C6=CC=CC=C65)OC)C7=C2C8=C(C=C7)C(=O)C9=CC=CC=C9C8=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


